![molecular formula C11H17NO5 B12105724 (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)

(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

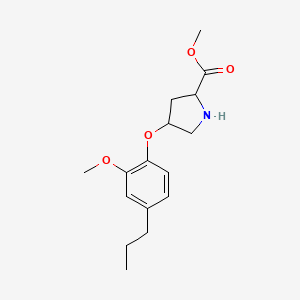

N-Boc-5-oxo-L-prolina , es un compuesto con un nombre complejo pero una estructura interesante. Vamos a desglosarlo:

- La designación (2S) indica que la estereoquímica en el segundo carbono (C2) está en la configuración L.

N-Boc: representa el grupo Boc , que está unido al átomo de nitrógeno.

5-oxo: se refiere al grupo cetona (C=O) en el quinto carbono (C5).

L-prolina: es el aminoácido padre del que se deriva este compuesto.

Métodos De Preparación

Rutas sintéticas::

Protección Boc de L-Prolina:

Oxidación del anillo de pirrolidina:

- Si bien no es un compuesto industrial de alto volumen, la N-Boc-5-oxo-L-prolina se sintetiza en laboratorios de investigación y empresas de síntesis personalizada.

Análisis De Reacciones Químicas

Oxidación: La conversión del anillo de pirrolidina a una cetona implica oxidación.

Desprotección: La eliminación del grupo Boc es una reacción de desprotección.

Reactivos: La protección Boc utiliza Boc-Cl, y la oxidación puede emplear varios reactivos.

Producto principal: El producto principal es la propia N-Boc-5-oxo-L-prolina.

Aplicaciones Científicas De Investigación

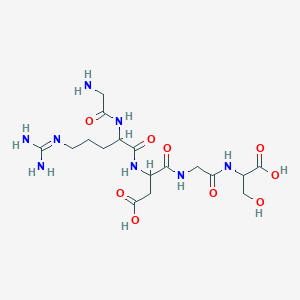

Síntesis de péptidos: N-Boc-5-oxo-L-prolina es un bloque de construcción común en la síntesis de péptidos debido a su estabilidad durante el ensamblaje de péptidos en fase sólida.

Miméticos de prolina: Los investigadores la utilizan como un mimético de prolina en el diseño de fármacos.

Catálisis: Participa en reacciones de catálisis asimétrica.

Bioconjugación: Las formas modificadas de este compuesto encuentran aplicaciones en la química de bioconjugación.

Mecanismo De Acción

Sin mecanismo específico: Como intermedio sintético, la N-Boc-5-oxo-L-prolina no tiene un mecanismo biológico específico.

Papel en los péptidos: Su papel radica en la síntesis de péptidos y la mimetización de la prolina.

Comparación Con Compuestos Similares

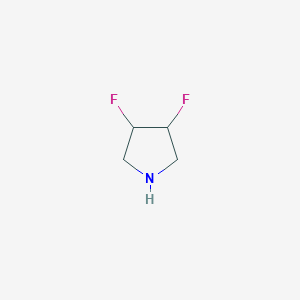

Compuestos similares:

Propiedades

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7(6-9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTQIXKUDSMJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate](/img/structure/B12105645.png)

![[(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B12105650.png)

![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)

![1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)

![13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)